molecular formula C8H12N2O3 B2719029 Ethyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate CAS No. 2121172-92-5

Ethyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate

Cat. No.: B2719029
CAS No.: 2121172-92-5
M. Wt: 184.195
InChI Key: IZCXCGANNPAMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an ester and an amine group in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-bromoacetate with 4-methyl-1,3-oxazole-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an amine, such as methylamine, to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Ethyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the oxazole ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar in having an aminomethyl group and an ester functionality.

    Ethyl 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Contains two aminomethyl groups and an ester functionality.

Uniqueness

Ethyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to indole derivatives

Properties

IUPAC Name

ethyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-12-8(11)7-10-5(2)6(4-9)13-7/h3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCXCGANNPAMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(O1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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